2-ethoxy-N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an ethoxy group, an acetamide group, a phenyl group, and a thiadiazole group. These groups could potentially confer various chemical properties to the molecule, depending on their arrangement and the overall structure of the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the desired configuration of the molecule and the starting materials available .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring, for example, would likely have a significant impact on the molecule’s shape and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the acetamide group might make the molecule susceptible to hydrolysis, while the thiadiazole ring could potentially participate in various ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the ethoxy group might increase its solubility in organic solvents .Scientific Research Applications
Glutaminase Inhibitors
A study on BPTES (Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide) analogs, which share a structural resemblance with the mentioned compound, investigated their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors aim to attenuate cancer cell growth by targeting GLS, highlighting a significant application in cancer therapy (Shukla et al., 2012).
Antimicrobial Activities
Research into the synthesis of thiazole and thiadiazole derivatives, including compounds structurally related to the specified chemical, has demonstrated antimicrobial activities against various bacterial and fungal isolates. This showcases the compound's potential application in developing new antimicrobial agents (Wardkhan et al., 2008).
Adenosine A3 Receptor Antagonists
The synthesis and evaluation of thiadiazole derivatives as selective antagonists for human adenosine A3 receptors indicate potential use in neurological disorders and cancer. These compounds offer insights into the development of selective receptor modulators, enhancing therapeutic strategies (Jung et al., 2004).
Herbicide Metabolism
A study on chloroacetamide herbicides and their metabolism in human and rat liver microsomes suggests potential environmental and health implications. Understanding the metabolic pathways of such compounds can inform safety and regulatory measures for their use (Coleman et al., 2000).
Anti-inflammatory and Analgesic Agents
Research into novel substituted thiadiazoles for their anti-inflammatory and analgesic properties indicates the compound's relevance in developing new treatments for inflammation and pain management. These findings contribute to pharmaceutical sciences by offering potential leads for drug development (Shkair et al., 2016).
Mechanism of Action
Target of Action
The primary targets of the compound “2-ethoxy-N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide” are currently unknown. The compound’s structure suggests it may be related to a class of compounds known as fentanyl analogues , which primarily target the opioid receptors in the brain.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-ethoxy-N-[4-[5-(N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-3-25-13-17(24)20-15-11-9-14(10-12-15)18-21-22-19(26-18)23(2)16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVHWBVXXMAZQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC=C(C=C1)C2=NN=C(S2)N(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide |
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